molecular formula C21H24N4O2 B11208336 1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole

1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole

Cat. No.: B11208336
M. Wt: 364.4 g/mol
InChI Key: KLNYKIPGXNDLSB-UHFFFAOYSA-N
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Description

1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with an ethyl group at the 1-position and a 4-(4-methoxybenzoyl)piperazinyl moiety at the 2-position.

For example, piperazinyl-benzodiazoles are associated with antiviral activity against herpesviruses , and triazole-containing azoles (e.g., posaconazole) are established antifungals .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H24N4O2/c1-3-25-19-7-5-4-6-18(19)22-21(25)24-14-12-23(13-15-24)20(26)16-8-10-17(27-2)11-9-16/h4-11H,3,12-15H2,1-2H3

InChI Key

KLNYKIPGXNDLSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Chemical Reactions Analysis

1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained .

Comparison with Similar Compounds

Structural Analogues with Modified Piperazinyl Substituents

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-Ethyl-2-[4-(2-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole 2-Fluorobenzoyl C₂₁H₂₂FN₅O₂ 395.43 Fluorine substitution increases electronegativity, potentially enhancing target interactions.
2-[4-(2-Methoxybenzenesulfonyl)piperazin-1-YL]-1H-1,3-benzodiazole 2-Methoxybenzenesulfonyl C₁₈H₂₀N₄O₃S 372.44 Sulfonyl group introduces strong electron-withdrawing effects, altering pharmacokinetics.
1-Ethyl-2-(pyrrolidin-2-YL)-1H-1,3-benzodiazole Pyrrolidinyl (non-piperazinyl) C₁₃H₁₇N₃ 215.29 Pyrrolidine ring reduces basicity compared to piperazine, impacting solubility.
1-[2-(4-Arylpiperazin-1-YL)alkyl]-2-(pyridin-3-YL)-1H-benzimidazoles Varied aryl groups (e.g., 4-nitrophenyl, 3-methoxyphenyl) ~C₂₅H₂₈N₆O ~452.53 Aryl groups modulate lipophilicity; nitro/methoxy substituents influence electronic properties.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzoyl group in the target compound donates electrons via the methoxy group, contrasting with electron-withdrawing substituents like sulfonyl () or nitro groups (). This difference may affect receptor binding or metabolic stability.
  • Piperazine vs. Pyrrolidine : Replacing piperazine with pyrrolidine (as in ) reduces nitrogen count and ring size, altering hydrogen-bonding capacity and pharmacokinetic profiles.
  • Fluorine vs. Methoxy : The 2-fluorobenzoyl analog () may exhibit stronger dipole interactions compared to the 4-methoxy variant, influencing target selectivity.

Functional Analogues in Pharmacology

Compound Name Biological Activity Structural Features Reference
Prazole-based compounds (e.g., Esomeprazole) Inhibition of viral budding (Herpesviruses) Benzimidazole-sulfonyl motifs
Posaconazole Antifungal (azole class) Triazole and piperazinyl-phenyl extensions
N-Piperidinyl Etonitazene Opioid receptor activity (analgesic) Nitro and piperidinyl substitutions on benzodiazole
1-Ethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole Unknown (structural analog) Trifluoromethyl group enhances lipophilicity

Key Observations :

  • Antiviral Potential: The target compound’s piperazinyl-benzodiazole scaffold aligns with prazole derivatives (), suggesting possible antiviral applications.
  • Antifungal Relevance : While lacking a triazole ring (critical for azole antifungals like posaconazole ), the benzodiazole core may still interact with fungal cytochrome P450 enzymes.
  • Receptor Binding : Pyrrolidinyl-benzodiazoles () exhibit TAAR1 receptor binding (EC₅₀ = 73,700 nM), indicating that piperazinyl analogs could be optimized for higher affinity.

Data Tables for Key Compounds

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility*
Target Compound C₂₂H₂₅N₅O₂ 403.47 ~2.5 (estimated) Low (piperazine may improve)
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole C₁₃H₈ClFN₂ 246.67 ~3.1 Low
1-Ethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole C₁₀H₉F₃N₂ 214.19 ~2.8 Moderate

*Predicted using analogous structures.

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